molecular formula C13H14BrClF3N5O B10931006 N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

Cat. No.: B10931006
M. Wt: 428.63 g/mol
InChI Key: VHGWMVYSBXLDNG-UHFFFAOYSA-N
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Description

N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a complex organic compound featuring both bromine and chlorine substituents on pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromo-1-methyl-1H-pyrazole and 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole. These compounds undergo a series of reactions, including alkylation and amide formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dehalogenated products.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N-(1-METHYL-BUTYL)-BENZAMIDE
  • 4-BROMO-N-(1,3-DIMETHYL-BUTYL)-BENZAMIDE
  • 4-BROMO-N-(1-METHYL-HEXYL)-BENZAMIDE

Properties

Molecular Formula

C13H14BrClF3N5O

Molecular Weight

428.63 g/mol

IUPAC Name

N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C13H14BrClF3N5O/c1-7-11(15)12(13(16,17)18)21-23(7)4-3-10(24)19-6-9-8(14)5-20-22(9)2/h5H,3-4,6H2,1-2H3,(H,19,24)

InChI Key

VHGWMVYSBXLDNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NCC2=C(C=NN2C)Br)C(F)(F)F)Cl

Origin of Product

United States

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